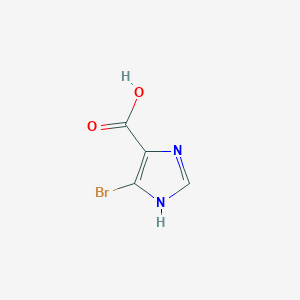

4-bromo-1H-imidazole-5-carboxylic acid

Description

Structural Context within Halogenated Imidazole (B134444) Carboxylates

Halogenated imidazole carboxylates are a class of compounds that have garnered considerable attention due to the synergistic effects of the halogen and carboxylic acid functional groups. The bromine atom in 4-bromo-1H-imidazole-5-carboxylic acid acts as a useful handle for various organic reactions, including cross-coupling reactions, which are pivotal in the construction of complex molecular frameworks. The presence of the carboxylic acid group not only influences the molecule's solubility and electronic properties but also provides a site for esterification, amidation, and other derivatization reactions.

The specific placement of the bromine atom at the 4-position and the carboxylic acid at the 5-position of the imidazole ring creates a unique regioisomer with distinct reactivity and potential for biological interactions compared to other substituted imidazoles. The molecular structure and key properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C4H3BrN2O2 |

| Molecular Weight | 190.98 g/mol |

| IUPAC Name | This compound |

Data sourced from PubChem. nih.gov

Overview of Research Significance and Emerging Applications

The significance of this compound in research stems from its role as a versatile synthon for the creation of more complex molecules. While direct applications of the compound itself are not extensively documented, its derivatives are being explored for a range of potential uses.

The imidazole core is a well-established pharmacophore, and the introduction of a bromine atom can enhance the biological activity of the resulting compounds. Research into imidazole derivatives has revealed a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govjwpharmlab.com Therefore, this compound serves as a valuable starting material for the synthesis of novel therapeutic agents. For instance, the synthesis of various imidazole derivatives for antimicrobial evaluation has been a significant area of research. nih.gov

Furthermore, the structural motifs present in this compound are relevant to the development of functional materials. The ability of the imidazole and carboxylic acid groups to participate in hydrogen bonding and coordination with metal ions makes this compound and its derivatives interesting candidates for the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-imidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O2/c5-3-2(4(8)9)6-1-7-3/h1H,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRQVGDOHXOSPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401282920 | |

| Record name | 5-Bromo-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401282920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50743-02-7 | |

| Record name | 5-Bromo-1H-imidazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50743-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401282920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 1h Imidazole 5 Carboxylic Acid and Analogous Imidazole Carboxylates

Direct Synthetic Routes to 4-Bromo-1H-imidazole-5-carboxylic Acid

Direct synthesis approaches focus on introducing the bromo and carboxyl groups onto an existing imidazole (B134444) framework or constructing the ring with these functionalities already incorporated. These methods are often favored for their straightforwardness and potentially shorter synthetic sequences.

One of the most direct methods to synthesize this compound involves the electrophilic bromination of an imidazole-5-carboxylic acid precursor. The imidazole ring is susceptible to electrophilic halogenation, although regioselectivity can be a challenge depending on the substituents present.

N-Bromosuccinimide (NBS) is a commonly employed reagent for such transformations, offering milder reaction conditions compared to elemental bromine. A patented synthesis for a derivative, 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide, illustrates this approach. google.com In this process, the precursor, 1-methyl-1H-imidazole-5-carboxylic acid amide, is treated with NBS in a suitable solvent like chloroform (B151607), often with a radical initiator such as azobisisobutyronitrile (AIBN), and heated to facilitate the reaction. google.com This highlights a viable route where the carboxylic acid functionality (or a derivative like an amide) directs the bromination to the adjacent C4 position. The reaction proceeds with high conversion and yields a single primary bromination product, simplifying purification. google.com

Similarly, 1-methyl-1H-imidazole-2-carbaldehyde has been successfully brominated at the 4-position using NBS in dimethylformamide (DMF). chemicalbook.com While not a carboxylic acid, this example further demonstrates the feasibility of selective C4 bromination on a substituted imidazole ring. The use of strong bases to deprotonate the imidazole ring can also facilitate halogenation at specific carbon positions using electrophilic halogenating agents. youtube.com

Table 1: Examples of Bromination of Imidazole Precursors

| Precursor | Brominating Agent | Conditions | Product | Yield (%) |

| 1-methyl-1H-imidazole-5-carboxylic acid amide | N-Bromosuccinimide (NBS) | Chloroform, AIBN, 50°C, 12h | 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative | High Conversion |

| 1-methyl-1H-imidazole-2-carbaldehyde | N-Bromosuccinimide (NBS) | DMF, 20°C, 6 days | 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde | 40% |

| 1,2-dimethyl-1H-imidazole | N-Bromosuccinimide (NBS) | DMF | 4,5-Dibromo-1,2-dimethyl-1H-imidazole | Not specified |

De novo synthesis of the imidazole ring provides an alternative pathway where the required bromo and carboxyl substituents are introduced as part of the starting materials. This approach can offer excellent control over the final substitution pattern. One-pot heterocyclization reactions are particularly efficient. For instance, a new benzimidazole (B57391) carboxylic acid derivative, 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid, was synthesized via the heterocyclization of ethyl 4-(methylamino)-3-nitrobenzoate with 3-bromo-4-hydroxy-5-methoxybenzaldehyde. medcraveonline.com This reaction, using sodium dithionite (B78146) in DMSO followed by base hydrolysis, demonstrates how a bromine atom on an aldehyde component can be incorporated into the final imidazole-containing product. medcraveonline.com

While not leading to the specific target compound, this methodology illustrates a powerful strategy: the condensation of a diamine-containing fragment with a carbonyl compound already bearing the halogen substituent, followed by cyclization and aromatization to form the halo-imidazole core.

This synthetic route involves the introduction of a carboxylic acid group onto a pre-existing halogenated imidazole, such as 4-bromo-1H-imidazole. The synthesis of 4-bromo-1H-imidazole itself can be achieved by the direct bromination of imidazole with reagents like bromine in chloroform or NBS in DMF. guidechem.com Once the bromo-imidazole is obtained, a carboxylation step can be performed.

General methods for carboxylation of heterocyclic compounds often involve metalation followed by quenching with carbon dioxide. For imidazoles, this typically requires lithiation at the desired position, which can be directed by existing substituents. Another approach involves the use of imidazolium (B1220033) carboxylates, which are stable, isolable reagents that can be synthesized from N-substituted imidazoles and dimethyl carbonate (DMC). acs.orgnih.gov These N-heterocyclic carbene (NHC)-CO2 adducts represent a versatile form of "captured" CO2 and are instrumental in NHC transfer reactions, showcasing the reactivity between the imidazole ring and carbon dioxide. nih.gov The direct carboxylation of 4-bromo-1H-imidazole would likely proceed via deprotonation at the C5 position followed by reaction with CO2.

General Imidazole and Substituted Imidazole Synthetic Approaches Relevant to Haloimidazole Carboxylates

Broader synthetic strategies for forming the imidazole ring can be adapted to produce haloimidazole carboxylates by selecting appropriately functionalized starting materials. These methods are often robust and allow for the creation of a wide variety of substituted imidazoles.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. The Debus-Radziszewski imidazole synthesis is a classic example, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or a primary amine) to form a substituted imidazole. wikipedia.org This reaction can be catalyzed by various acids, such as p-toluenesulfonic acid (PTSA), or heterogeneous catalysts like FeCl3/SiO2. isca.menih.gov

To generate a haloimidazole carboxylate via this method, one of the starting components would need to contain a halogen or a carboxylic acid group (or a precursor). For example, a halogenated aldehyde or a dicarbonyl compound bearing an ester group could be employed. Numerous variations of this condensation have been developed, utilizing different catalysts and reaction conditions to improve yields and expand the substrate scope. nih.govacs.orgrsc.org

Table 2: Overview of Multi-component Reactions for Imidazole Synthesis

| Reaction Name/Type | Reactants | Catalyst/Conditions | Product Type |

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | Acidic conditions | Tri- or Tetrasubstituted Imidazoles |

| PTSA-Catalyzed Condensation | Benzil (B1666583), Substituted Benzaldehyde, Ammonium (B1175870) Acetate (B1210297) | p-Toluenesulfonic acid (PTSA), Ethanol | Trisubstituted Imidazoles |

| FeCl3/SiO2-Catalyzed Condensation | Benzil, Acetal, Ammonium Acetate, Primary Amine | FeCl3/SiO2, Solvent-free | Tetrasubstituted Imidazoles |

| Pivalic Acid-Promoted Synthesis | Internal Alkyne, Aldehyde, Aniline (B41778), Ammonium Acetate | Pivalic Acid, DMSO/H2O, 140°C | Tri- and Tetrasubstituted Imidazoles |

Modern organic synthesis frequently employs transition metal catalysts to construct heterocyclic rings with high efficiency and selectivity. nih.gov These methods can be applied to the synthesis of haloimidazoles.

Copper-catalyzed [3+2] cycloaddition reactions have been developed for the synthesis of imidazole derivatives. acs.org These reactions can assemble the imidazole ring from simpler components under mild conditions. By choosing starting materials that contain halogen atoms, it is possible to generate haloimidazoles directly. For example, a practical synthesis of polysubstituted haloimidazoles has been reported from the reaction of 1,1-dibromoalkenes and amidines. acs.org

Palladium and nickel catalysts are also widely used for C-H activation and cross-coupling reactions to build substituted imidazoles. beilstein-journals.orgresearchgate.net Nickel-catalyzed C-H arylation of imidazoles with phenol (B47542) derivatives has been reported, demonstrating the ability to functionalize the imidazole core. researchgate.net Such strategies could potentially be adapted for the synthesis of complex haloimidazoles by using halogenated coupling partners. These metal-catalyzed annulation and cycloamination reactions offer a powerful and flexible platform for accessing a wide range of substituted imidazoles, including those with halogen and carboxylic acid functionalities. nih.gov

Table 3: Examples of Metal-Catalyzed Syntheses of Imidazoles

| Reaction Type | Metal Catalyst | Substrates | Product Type |

| [3+2] Cycloaddition | Copper | 1,1-Dibromoalkenes, Amidines | Polysubstituted Haloimidazoles |

| C-H Arylation | Nickel(II) triflate/dcype | Imidazoles, Phenol derivatives | C-H Arylated Imidazoles |

| Three-component Domino Reaction | Copper(I) iodide | Aldehydes, 2-Aminopyridines, Terminal Alkynes | Imidazo[1,2-a]pyridines |

| Oxidative [4+1] Cyclization | Iodine-mediated (metal-free) | Enamines, TMSN3 | Imidazole-4-carboxylic derivatives |

Dehydrogenation of Imidazolines as a Route to Imidazoles

The conversion of imidazolines to the corresponding imidazoles is a crucial synthetic transformation, driven by the formation of a highly resonance-stabilized aromatic imidazole ring. tandfonline.com However, this process can be surprisingly challenging, often requiring harsh reaction conditions, such as high temperatures and significant amounts of dehydrogenating agents. tandfonline.com

A notable method involves the use of palladium on carbon (Pd-C) as a catalyst. tandfonline.comtandfonline.com This approach has been successfully applied to the dehydrogenation of 2- and 2,4-disubstituted imidazolines in refluxing toluene, affording good yields. tandfonline.comtandfonline.com For instance, the dehydrogenation of 2-(3,4-dimethoxyphenylmethyl)imidazoline was effectively achieved using 10% Pd-C in refluxing toluene, leading to shorter reaction times and higher yields. tandfonline.com

Catalytic systems involving nickel have also been explored. Nickel, in combination with copper and/or chromium, serves as an effective dehydrogenation catalyst at temperatures ranging from 160 to 300°C. google.com Furthermore, Ni(0)-catalyzed dehydrogenation of benzylic-type imines has been shown to produce asymmetrical tetra-substituted imidazoles. rsc.org

Manganese-based catalysts have also demonstrated utility in this conversion. The Kargar group reported the use of [Mn(TPP)Cl@PSI] as a catalyst with sodium periodate (B1199274) (NaIO4) as the oxidizing agent for the dehydrogenation of 2-substituted imidazolines. nih.gov This method, particularly under ultrasonic irradiation, provided high yields in a significantly reduced reaction time compared to conventional stirring. nih.gov They further developed this methodology using tetraphenylporphyrinatomanganese(III) chloride, [Mn(TPP)Cl], as a catalyst for the oxidation process. nih.gov

One-Pot and Convergent Synthesis Strategies for Imidazole-5-carboxylic Acid Derivatives

One-pot and convergent synthetic strategies offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. Several such methods have been developed for the synthesis of imidazole-5-carboxylic acid derivatives and related structures.

A prominent one-pot approach involves the reductive cyclization of a substituted nitrobenzoate with an aldehyde in the presence of a reducing agent. For example, a new benzimidazole-5-carboxylic acid derivative was synthesized via the heterocyclization of ethyl 4-(methylamino)-3-nitrobenzoate with 3-bromo-4-hydroxy-5-methoxybenzaldehyde using sodium dithionite in DMSO, followed by base hydrolysis. medcraveonline.com This method highlights the advantage of minimizing reagents and reaction time. medcraveonline.com

The Debus-Radziszewski imidazole synthesis, a classic multicomponent reaction, provides a foundation for one-pot syntheses of substituted imidazoles. nih.govjetir.org This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate. nih.govjetir.org Variations of this method, often facilitated by microwave irradiation, allow for the rapid and efficient synthesis of 2,4,5-trisubstituted imidazoles. jetir.orgresearchgate.net

Glutamic acid has been identified as an efficient organocatalyst for the one-pot synthesis of 2,4,5-triaryl substituted imidazoles from an aromatic aldehyde, benzil or benzoin, and ammonium acetate in ethanol. researchgate.net This method is noted for its clean reaction profile and straightforward workup. researchgate.net

Furthermore, a versatile one-pot synthesis of trisubstituted imidazole derivatives has been developed from α-acetoxy-α-chloro-β-keto-esters, aldehydes, and ammonium acetate. researchgate.net This approach avoids the formation of triphenylphosphine (B44618) oxide as a byproduct, which is a common issue in other routes. researchgate.net

The synthesis of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivatives has been achieved through a three-step route involving condensation, bromination, and debromination, starting from 1-methyl-1H-imidazole-5-formic acid. google.com This method is noted for its high conversion rates and mild operating conditions, making it suitable for larger-scale production. google.com

Advanced Synthetic Protocols and Green Chemistry Considerations in Imidazole Carboxylic Acid Synthesis

Microwave-Assisted and Ultrasonic Irradiation Methods in Imidazole Synthesis

In recent years, microwave-assisted synthesis and ultrasonic irradiation have emerged as powerful tools in organic synthesis, aligning with the principles of green chemistry by enhancing reaction rates, improving yields, and often reducing the need for hazardous solvents. researchgate.netingentaconnect.comdntb.gov.ua

Microwave-Assisted Synthesis:

Microwave irradiation has become a valuable technique for the rapid synthesis of imidazole derivatives. ingentaconnect.com It offers several advantages over conventional heating methods, including increased reaction rates, faster optimization, improved conversions, and cleaner product formation. ingentaconnect.com A significant application of this technology is in the one-pot, three-component cyclocondensation reaction to form 2,4,5-substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and an amine, often using a solid support like acidic alumina (B75360) impregnated with ammonium acetate under solvent-free conditions. researchgate.net The Debus-Radziszewski imidazole synthesis is also amenable to microwave assistance, allowing for the efficient preparation of 2,4,5-triphenyl imidazoles. jetir.org Various catalysts, such as ceric ammonium nitrate (B79036) (CAN), have been employed in these microwave-assisted syntheses to produce excellent yields. ingentaconnect.com

Ultrasonic Irradiation:

Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient route to imidazole-based compounds. researchgate.netdntb.gov.ua Ultrasound-assisted reactions often lead to enhanced reaction rates, higher yields, and can be conducted under milder conditions compared to traditional methods. researchgate.netdntb.gov.ua For instance, the synthesis of 2,4,5-trisubstituted imidazole derivatives through a one-pot multicomponent cyclocondensation of an aldehyde, ammonium acetate, and a 1,2-diketone can be effectively carried out in an ethanol-water solvent system under ultrasonic irradiation. researchgate.net The use of nanocatalysts, such as CoFe2O4@SiO2@(-CH2)3OWO3H, can further enhance the efficiency of these reactions. researchgate.net The benefits of sonication are attributed to the phenomenon of cavitation, which improves mass transfer and homogenization of the reaction mixture. nih.gov

Catalysis in Imidazole Carboxylic Acid Synthesis

Catalysis plays a pivotal role in the synthesis of imidazole carboxylic acids and their derivatives, often leading to improved efficiency, selectivity, and milder reaction conditions.

A variety of catalysts have been employed in the synthesis of the imidazole core. For instance, in the direct synthesis of amides from carboxylic acids, imidazole itself can act as a catalyst. rsc.orgrsc.org In the context of forming the imidazole ring, Lewis acids such as nano-magnesium aluminate spinel (MgAl2O4) have been used to promote the one-step, four-component condensation reaction to produce 1,2,4,5-tetrasubstituted imidazoles under ultrasonic irradiation. mdpi.com

Acid catalysis is also a common strategy. For example, the formation of acyl imidazolides from carboxylic acids and N,N'-carbonyldiimidazole (CDI) is subject to acid catalysis, with sources like triflic acid or imidazolium triflate accelerating the reaction. acs.org In the synthesis of dicyano imidazoles via a one-step reaction between aromatic aldehydes and 2,3-diaminomaleonitrile (DAMN), nitric acid (HNO3) has been used as a metal-free catalyst and a strong oxidizing agent under microwave irradiation. tandfonline.com Glacial acetic acid has also been utilized as an inexpensive and readily available catalyst for the microwave-assisted synthesis of 2,4,5-triphenyl imidazoles. jetir.org

Furthermore, heterogeneous catalysts are gaining attention due to their ease of recovery and reuse. Fe3+-K10 has been used as a heterogeneous catalyst in the solvent-free microwave-assisted synthesis of 1,2,4,5-tetrasubstituted imidazoles. researchgate.net Similarly, functionalized hollow magnetite spheres (HMS) have been employed as catalysts in the ultrasonic-assisted one-pot synthesis of substituted imidazoles. nih.gov

Chiral Synthesis of Optically Active Imidazole Carboxylate Derivatives

The synthesis of enantiomerically pure imidazole derivatives is of significant interest, particularly for applications in medicinal chemistry and as chiral ligands in asymmetric catalysis. A common strategy for achieving this involves starting from readily available chiral precursors, such as α-amino acids.

One established method utilizes N-Cbz protected α-amino acids as the chiral starting material. nih.gov The synthesis proceeds through a four-step sequence:

Activation of the carboxylic acid function of the α-amino acid, for example, as a mixed anhydride.

Reaction with diazomethane (B1218177) to form an α-diazoketone.

Conversion of the diazoketone to an α-bromoketone.

Condensation of the α-bromoketone with formamidine (B1211174) acetate in liquid ammonia to construct the imidazole ring. nih.govnih.gov

This approach has been successfully used to synthesize five different optically active imidazole derivatives. nih.gov It is worth noting that while microwave-assisted condensation was attempted for the final cyclization step, it proved to be unsuccessful in this particular study. nih.govnih.gov

Another approach involves the synthesis of novel chiral imidazole cyclophane receptors. rsc.org This was achieved through the highly selective N-alkylation of the imidazolyl 1N-position of a bridged histidine diester with a dibromide in the presence of sodium hydride (NaH). rsc.org These chiral cyclophanes have demonstrated the ability to enantioselectively recognize amino acid derivatives. rsc.org

The synthesis of chiral imidazolidines, which are saturated analogs of imidazoles, has also been extensively studied. rsc.org These methods often involve the condensation of chiral diamines with aldehydes, sometimes in the presence of a chiral Brønsted acid catalyst, to produce chiral imidazolidines with high diastereoselectivities. rsc.org

Reactivity and Functional Group Interconversions of 4 Bromo 1h Imidazole 5 Carboxylic Acid

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations, including decarboxylation, conversion to esters and amides, and hydrolysis of its derivatives.

The removal of the carboxyl group as carbon dioxide, known as decarboxylation, is a fundamental reaction for (hetero)aromatic carboxylic acids. While simple aliphatic carboxylic acids are resistant to losing CO2 upon heating, the presence of electron-attracting groups on the α-carbon can facilitate this reaction, often at temperatures between 100-150°C. youtube.com For heteroaromatic acids like imidazole (B134444) carboxylic acids, specific mediators can be employed. For instance, imidazole hydrochloride has been used as an effective medium to promote the decarboxylation of nitrogen-containing heterocyclic acids, often yielding excellent results in a short time. researchgate.net Another approach involves radical conditions, where an oxidative process can initiate decarboxylation. researchgate.net The Hunsdiecker reaction, involving the decarboxylation of silver salts of carboxylic acids in the presence of bromine, is another classic method for achieving decarboxylation while concurrently installing a halogen. youtube.com

The carboxylic acid group of 4-bromo-1H-imidazole-5-carboxylic acid can be readily converted into esters and amides, which are crucial transformations for creating more complex molecules.

Esterification: The direct conversion of a carboxylic acid to an ester, known as Fischer esterification, is typically achieved by reacting the acid with an alcohol under acidic conditions (e.g., H2SO4, TsOH). masterorganicchemistry.comrug.nl This is an equilibrium process, and the reaction is often driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com Alternatively, N-bromosuccinimide (NBS) has been shown to be an efficient and selective metal-free catalyst for the direct esterification of both aryl and alkyl carboxylic acids under mild, neat conditions. nih.gov

Amide Formation: Direct reaction between a carboxylic acid and an amine is often difficult because the basic amine can deprotonate the acid to form a highly unreactive carboxylate salt. libretexts.org Therefore, activating agents or "coupling reagents" are typically required. A common method involves the use of carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), which activates the carboxyl group, making it susceptible to nucleophilic attack by the amine. libretexts.orgluxembourg-bio.com A patent for the synthesis of derivatives of the closely related 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as N,N-Dimethylformamide (DMF) to facilitate amide bond formation. google.com

| Reagent Name | Abbreviation | Byproduct |

|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | 1-Hydroxy-7-azabenzotriazole (HOAt) |

| N,N'-Carbonyldiimidazole | CDI | Imidazole, CO2 |

Derivatives of this compound, such as its esters and amides, can be hydrolyzed back to the parent carboxylic acid. Ester hydrolysis can be performed under either acidic or basic conditions. wjec.co.ukyoutube.com Alkaline hydrolysis, also known as saponification, is often preferred as it is an irreversible process that goes to completion, yielding the carboxylate salt, which is then acidified in a separate step to regenerate the carboxylic acid. wjec.co.ukyoutube.com

Beyond simple hydrolysis, the carboxylic acid group can be subjected to various other derivatizations. For analytical purposes, reagents like 4-bromo-N-methylbenzylamine can be used to derivatize carboxylic acids, facilitating detection by mass spectrometry due to the characteristic isotopic pattern of the incorporated bromine. nih.gov Another common transformation is the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). libretexts.orgwjec.co.uk The resulting acid chloride is a highly reactive intermediate that can be readily converted to other derivatives. libretexts.org

Intramolecular esterification of a molecule containing both a hydroxyl and a carboxylic acid group leads to the formation of a cyclic ester, known as a lactone. masterorganicchemistry.com While this compound itself cannot undergo this reaction, its derivatives can be precursors to such structures. Research has shown that carboxylic acid intermediates derived from nucleophilic additions to activated imidazoles can be efficiently converted into novel functionalized δ-lactones. researchgate.net This transformation is often promoted by an electrophilic species, such as N-bromosuccinimide (NBS), which facilitates a regioselective ring-closing procedure. researchgate.net The formation of γ-lactones from carboxylic acid substrates via the catalytic oxidation of unactivated C-H bonds is also a known transformation, showcasing the directing ability of the carboxyl group in complex syntheses. nih.gov

Reactivity of the Bromine Substituent at the C-4 Position

The bromine atom at the C-4 position of the imidazole ring is a key site for further functionalization, primarily through substitution reactions.

The bromine atom on the imidazole ring can be replaced by various nucleophiles, although the reactivity of the C-4 position can be lower than other positions on the ring. nih.gov Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. For example, the Suzuki-Miyaura coupling reaction has been successfully employed to couple 4-bromo-1,2-dimethyl-1H-imidazole (a close analogue) with boronic acids to form a new carbon-carbon bond. thieme-connect.com Such reactions are fundamental in medicinal chemistry for constructing complex aryl-heteroaryl structures. thieme-connect.com

While direct nucleophilic aromatic substitution (SNAr) can be challenging, studies on related 1-alkyl-4-bromo-2-nitroimidazoles have shown that substitution at the 5-position can occur with strong carbon and nitrogen nucleophiles. rsc.org This suggests that the electronic nature of the imidazole ring, influenced by other substituents, plays a critical role in the feasibility of nucleophilic substitution reactions involving the bromine atom.

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | 4-Aryl-1H-imidazole-5-carboxylic acid | thieme-connect.com |

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-4 Position

The bromine atom at the C-4 position of this compound is a versatile handle for introducing molecular complexity through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with a halide or triflate. organic-chemistry.orgyoutube.com A significant challenge in applying this reaction to heterocycles like imidazole is the potential for the nitrogen atoms to coordinate to the palladium catalyst, leading to catalyst inhibition. This is particularly true for N-unprotected imidazoles. However, efficient protocols have been developed to address this issue, enabling the direct use of these valuable substrates. acs.orgnih.gov

Research has demonstrated successful Suzuki-Miyaura cross-coupling reactions of N-unprotected haloimidazoles with a variety of aryl- and heteroarylboronic acids. acs.orgresearchgate.net These reactions typically employ a palladium catalyst, often with specialized phosphine (B1218219) ligands, and a base in a suitable solvent system. The mild reaction conditions are a key advantage, allowing for a broad functional group tolerance. nih.gov For instance, the coupling of 4-bromo-1H-imidazole with various boronic acids can proceed in good to excellent yields, providing access to a wide array of 4-arylimidazole derivatives. acs.orgmdpi-res.com

The choice of ligand is crucial for the success of these couplings. Dialkylbiaryl phosphine ligands, such as SPhos and XPhos, have been found to be particularly effective, promoting high yields even with challenging substrates. nih.govnih.gov The reaction conditions generally involve a palladium source like Pd(OAc)₂ or a preformed catalyst, a phosphine ligand, a base such as K₃PO₄ or CsF, and a solvent mixture, often dioxane and water. mdpi-res.comnih.gov

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Substrate Scope | Ref |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent | Aryl- and heteroarylboronic acids | nih.gov |

| PdCl₂(dppf) | CsF | DME/MeOH | 80 (MW) | Moderate to Excellent | Aryl- and heteroarylboronic acids | mdpi-res.com |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | Good | Phenylboronic acid | nih.gov |

The synthetic utility of this method has been showcased in the total synthesis of natural products like nortopsentin D, demonstrating its reliability and efficiency in complex molecule synthesis. acs.orgnih.gov

Beyond the Suzuki-Miyaura reaction, the C-4 bromine of the imidazole core can participate in other palladium-catalyzed C-C bond-forming reactions. These methods provide alternative routes to introduce diverse carbon-based functionalities. researchgate.net

Heck Reaction : The Heck reaction couples aryl or vinyl halides with alkenes. organic-chemistry.orgyoutube.com This reaction can be applied to 4-bromoimidazoles to introduce alkenyl substituents at the C-4 position. The reaction is typically carried out using a palladium catalyst in the presence of a base. semanticscholar.org Its high chemoselectivity and tolerance for various functional groups make it a valuable synthetic tool. semanticscholar.orgnih.gov

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira coupling of this compound with various alkynes would yield 4-alkynylimidazole derivatives, which are versatile intermediates for further transformations. The reaction is known for its mild conditions, often proceeding at room temperature. libretexts.orgresearchgate.net

Stille Coupling : The Stille reaction involves the coupling of an organotin compound with an organic halide. libretexts.orgwikipedia.org This reaction is highly versatile due to the stability and functional group tolerance of the organostannane reagents. organic-chemistry.orgthermofisher.com It can be used to couple 4-bromoimidazoles with a wide range of organostannanes, including those bearing alkyl, alkenyl, aryl, and alkynyl groups. harvard.edu

| Reaction Name | Coupling Partner | Key Reagents | Product Functionality | Ref |

| Heck Reaction | Alkene | Pd catalyst, Base | Alkenyl | organic-chemistry.org |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl | wikipedia.org |

| Stille Coupling | Organostannane | Pd catalyst | Alkyl, Alkenyl, Aryl, etc. | wikipedia.org |

The palladium-catalyzed cross-coupling methodology extends to the formation of bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur. researchgate.net

Buchwald-Hartwig Amination : This reaction is a powerful method for constructing C-N bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org It allows for the introduction of primary and secondary amine functionalities at the C-4 position of the imidazole ring. The reaction typically uses a palladium catalyst with specific phosphine ligands and a strong base. acsgcipr.orgorganic-chemistry.org Its broad scope has made it a cornerstone of modern synthetic chemistry for preparing aryl amines. wikipedia.org

Ullmann Condensation : A classic method for forming C-N, C-O, and C-S bonds, the Ullmann condensation uses a copper catalyst, often at high temperatures. wikipedia.orgthermofisher.com Modern variations, sometimes referred to as Ullmann-type reactions, employ ligands and milder conditions to couple aryl halides with amines, alcohols, and thiols. organic-chemistry.orgnih.gov This reaction provides a complementary approach to the Buchwald-Hartwig amination for introducing heteroatom-containing substituents onto the imidazole core. acs.org

Electrophilic and Nucleophilic Reactivity of the Imidazole Ring System

The imidazole ring is an aromatic heterocycle with distinct electronic properties. It contains two nitrogen atoms, one of which is pyrrole-like (N-1) and donates two electrons to the π-system, and the other is pyridine-like (N-3), which is more basic. This electronic structure makes the imidazole ring π-excessive and generally reactive towards electrophiles. nih.gov However, the reactivity of this compound is modulated by the presence of the electron-withdrawing bromo and carboxylic acid substituents.

The imidazole ring is susceptible to electrophilic attack, such as halogenation and nitration. researchgate.netorganic-chemistry.org The position of substitution is directed by the existing substituents. For this compound, the C-2 position is the most likely site for electrophilic attack. The electron-withdrawing nature of the bromo and carboxyl groups deactivates the ring towards electrophilic substitution compared to unsubstituted imidazole.

Nitration of 4(5)-bromoimidazole is known to yield 4-bromo-5-nitroimidazole, indicating that electrophilic attack can occur at the C-5 position. rsc.org However, in the target molecule, the C-5 position is already occupied by the carboxylic acid group. Therefore, electrophiles are expected to attack the most electron-rich, unsubstituted carbon, which is C-2. Direct halogenation of the imidazole ring itself can lead to perbromination, but milder reagents like N-bromosuccinimide (NBS) can allow for more controlled monohalogenation. rsc.org

Due to the electron-rich nature of the imidazole ring, nucleophilic aromatic substitution is generally difficult unless the ring is activated by strongly electron-withdrawing groups. organic-chemistry.orgresearchgate.net An alternative and more common strategy for functionalizing the imidazole core involves deprotonation followed by reaction with an electrophile.

Regioselective lithiation is a powerful tool for this purpose. The proton at the C-2 position of imidazoles is the most acidic and can be selectively removed by a strong base like n-butyllithium, especially when the N-1 position is protected by a suitable group. rsc.org The resulting 2-lithioimidazole can then react with a wide range of electrophiles to introduce various functional groups. If the C-2 position is blocked, lithiation can sometimes be directed to the C-5 position. rsc.org For this compound, after N-protection and protection of the carboxylic acid, deprotonation at C-2 would be the expected pathway for this type of functionalization.

Oxidative and Reductive Transformations of the Imidazole Scaffold

The aromatic imidazole ring is generally characterized by its stability towards oxidative and reductive conditions.

Oxidative Transformations: The imidazole scaffold is notably resistant to oxidation by reagents such as chromic acid. pharmaguideline.com However, under more forcing conditions, the ring can undergo transformation. Strong oxidizing agents like hydrogen peroxide and perbenzoic acid can lead to the opening of the imidazole nucleus, forming products like oxamide. pharmaguideline.comslideshare.net The reaction of the imidazole ring with bromine or N-bromosuccinimide (NBS) can also result in oxidative degradation. acs.org

Furthermore, imidazoles can be oxidized under specific conditions such as photo-oxidation or atmospheric oxidation initiated by hydroxyl radicals. rsc.orgrsc.org These reactions often proceed via the addition of the oxidant to the carbon atoms of the ring. rsc.org For instance, the atmospheric oxidation of imidazole is primarily initiated by the addition of an OH radical to the C5 position. semanticscholar.org

Reductive Transformations: The imidazole ring is also resistant to many reducing agents. slideshare.net Catalytic hydrogenation, for example, typically does not reduce the imidazole ring under conditions where other functional groups might be reduced. However, the reduction of N-substituted imidazoles to imidazolines can be achieved using more powerful reducing agents like lithium aluminum hydride or sodium borohydride. stackexchange.com It is important to note that these reductions, particularly in protic solvents, can sometimes lead to the cleavage of the heterocyclic ring. stackexchange.com

The table below provides a summary of conditions under which the imidazole scaffold can undergo oxidative or reductive transformations.

| Transformation | Reagent/Condition | Effect on Imidazole Ring | Reference |

| Oxidation | Hydrogen Peroxide / Perbenzoic Acid | Ring opening to form oxamide | pharmaguideline.comslideshare.net |

| Oxidation | Bromine / N-Bromosuccinimide | Oxidative degradation | acs.org |

| Oxidation | Hydroxyl Radicals (Atmospheric) | Ring oxidation, initiated by addition to carbon | rsc.orgsemanticscholar.org |

| Reduction | Lithium Aluminum Hydride / Sodium Borohydride | Reduction to imidazoline (B1206853) (potential for ring cleavage) | stackexchange.com |

Structural Elucidation and Spectroscopic Characterization of 4 Bromo 1h Imidazole 5 Carboxylic Acid and Its Derivatives

Vibrational Spectroscopy (Infrared Spectroscopy) for Structural Confirmation

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-bromo-1H-imidazole-5-carboxylic acid is characterized by distinct absorption bands that confirm the presence of the carboxylic acid, the imidazole (B134444) ring, and the carbon-bromine bond.

The most prominent feature in the spectrum is a very broad absorption band typically observed in the 2500-3300 cm⁻¹ region. This band arises from the O-H stretching vibration of the carboxylic acid group, and its significant breadth is a result of strong intermolecular hydrogen bonding. Overlapping with this broad O-H band is the N-H stretching vibration from the imidazole ring, which generally appears in the 3100-3300 cm⁻¹ range.

Another key absorption is the sharp and intense C=O (carbonyl) stretching band of the carboxylic acid, which is expected to appear in the 1680-1725 cm⁻¹ region. masterorganicchemistry.com The C-O stretching and O-H bending vibrations of the carboxylic acid group also produce characteristic bands, typically around 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹, respectively.

Vibrations associated with the imidazole ring, including C=N and C=C stretching, are found in the 1600-1450 cm⁻¹ fingerprint region. The presence of the bromine atom is confirmed by the C-Br stretching vibration, which is expected in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Table 1: Predicted Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| N-H Stretch | Imidazole Ring | 3100 - 3300 | Medium, Overlapped |

| C-H Stretch | Imidazole Ring | ~3100 | Weak |

| C=O Stretch | Carboxylic Acid | 1680 - 1725 | Sharp, Strong |

| C=N, C=C Stretch | Imidazole Ring | 1450 - 1600 | Medium |

| O-H Bend | Carboxylic Acid | 1395 - 1440 | Medium |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Medium |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple. It should display three main signals:

A singlet in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the single proton attached to the C2 carbon of the imidazole ring.

Two broad, exchangeable singlets corresponding to the acidic protons of the carboxylic acid (COOH) and the imidazole ring (N-H). The carboxylic acid proton is typically found far downfield (δ 10-13 ppm), while the N-H proton of the imidazole ring can appear over a broad range (δ 12-14 ppm), and both signals may disappear upon D₂O exchange.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals, one for each carbon atom in the unique chemical environments of the molecule:

A signal for the carboxylic acid carbonyl carbon (C=O), typically in the δ 160-180 ppm range. oregonstate.edu

Three signals corresponding to the carbons of the imidazole ring. The carbon bearing the bromine atom (C4) would be expected in the δ 100-120 ppm range. The carbon attached to the carboxylic acid (C5) and the C2 carbon would appear in the aromatic region (δ 115-140 ppm). The precise chemical shifts are influenced by the electronic effects of the bromine and carboxylic acid substituents.

Due to rapid tautomerism of the N-H proton between the two nitrogen atoms in the imidazole ring, the chemical shifts of C4 and C5 can sometimes be averaged, though the substitution pattern in this specific molecule may favor one tautomer.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | 7.5 - 8.5 | Singlet | C2-H of imidazole ring |

| ¹H | 10.0 - 13.0 | Broad Singlet | COOH proton, exchangeable |

| ¹H | 12.0 - 14.0 | Broad Singlet | N-H proton, exchangeable |

| ¹³C | 160 - 180 | - | C=O of carboxylic acid |

| ¹³C | 115 - 140 | - | C2, C5 of imidazole ring |

Mass Spectrometry Techniques (GC-MS, LC-MS, HRMS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular formula for this compound is C₄H₃BrN₂O₂. The calculated monoisotopic mass is 189.9378 g/mol . nih.gov A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by two mass units, which is a definitive indicator for the presence of a single bromine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS) can provide an extremely accurate mass measurement, allowing for the confirmation of the elemental formula C₄H₃BrN₂O₂. lcms.cz

The fragmentation of the molecular ion under electron ionization (EI) or in tandem MS/MS experiments (LC-MS) would likely proceed through several characteristic pathways. libretexts.org The stable imidazole ring is expected to resist cleavage, while the substituents are more likely to be lost. nih.gov

Common fragmentation patterns for carboxylic acids include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺

Loss of a carboxyl group (•COOH): [M - 45]⁺, leading to a brominated imidazole radical cation. libretexts.orgyoutube.com

Decarboxylation (loss of CO₂): [M - 44]⁺

The stability of the aromatic imidazole ring suggests that the molecular ion peak should be reasonably intense.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value (Nominal) | Ion / Fragment | Notes |

|---|---|---|

| 190 / 192 | [C₄H₃BrN₂O₂]⁺ | Molecular ion ([M]⁺, [M+2]⁺), characteristic 1:1 bromine isotope pattern |

| 173 / 175 | [M - OH]⁺ | Loss of hydroxyl radical from carboxylic acid |

| 145 / 147 | [M - COOH]⁺ | Loss of carboxyl group |

| 146 / 148 | [M - CO₂]⁺ | Loss of carbon dioxide |

Computational and Theoretical Investigations of 4 Bromo 1h Imidazole 5 Carboxylic Acid

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are fundamental to exploring the electronic characteristics and predicting the chemical behavior of imidazole (B134444) derivatives. These computational approaches allow for a detailed analysis of molecular orbitals and electron density distributions, which are key to understanding reactivity.

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, used to predict the structural and electronic properties of molecules. nih.govresearchgate.net DFT, particularly with functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying substituted imidazoles. nih.govtandfonline.com These calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties. For instance, studies on various imidazole derivatives have successfully used the B3LYP/6-311G(d,p) level of theory to obtain optimized bond parameters that align well with experimental data from X-ray crystallography. tandfonline.comnih.gov

Ab initio calculations, while often more computationally intensive, provide highly accurate results by solving the Schrödinger equation without empirical parameters. Both DFT and ab initio methods have been applied to investigate the structure of imidazole derivatives, revealing how substituents like the bromo and carboxylic acid groups in 4-bromo-1H-imidazole-5-carboxylic acid influence the electron distribution and geometry of the imidazole ring. researchgate.net The stability of substituted imidazoles can be evaluated based on calculated heats of formation and the energy gap between frontier molecular orbitals.

Table 1: Representative DFT Functionals and Basis Sets in Imidazole Studies

| Method | Functional | Basis Set | Application |

|---|---|---|---|

| DFT | B3LYP | 6-31G(d,p) | Structural properties, FMO analysis nih.gov |

| DFT | B3LYP | 6-311++G(d,p) | Conformational analysis, chemical descriptors nih.gov |

| DFT | B3LYP | 6-311G(d,p) | Optimized geometries, vibrational frequencies tandfonline.comnih.gov |

This table is interactive. Click on the headers to sort.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. numberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). nih.govlibretexts.org

Table 2: Conceptual Roles of Frontier Orbitals in Chemical Reactions

| Orbital | Description | Role in Reactivity | Associated Property |

|---|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Electron Donor libretexts.org | Nucleophilicity |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron Acceptor libretexts.org | Electrophilicity |

This table is interactive. You can filter the data by entering keywords in the search box.

To pinpoint which atoms within a molecule are most likely to participate in a reaction, local reactivity descriptors derived from DFT are employed. The Fukui function, f(r), is a prominent example, quantifying the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org It helps predict the most probable sites for nucleophilic, electrophilic, and radical attacks. wikipedia.org

For imidazole systems, Fukui functions have been used to identify reactivity patterns. researchgate.netnih.gov For example, studies on the parent imidazole molecule have shown that the preferential site for electrophilic attack is the N1 nitrogen atom. researchgate.netkomorowski.edu.pl In the case of this compound, the presence of the bromo and carboxyl substituents would significantly alter the electron density distribution. Calculations of Fukui functions and condensed reactivity indicators would be essential to predict how these substituents direct incoming reagents to specific sites on the imidazole ring, providing a more nuanced picture of its reactivity than what can be inferred from resonance structures alone. komorowski.edu.pl

Mechanistic Studies of Reactions Involving this compound

Theoretical calculations are invaluable for mapping the intricate pathways of chemical reactions, providing detailed information about the energy landscapes and the structures of transient species.

A potential energy surface (PES) is a conceptual and mathematical tool that maps the energy of a molecule as a function of its geometry. libretexts.orgwayne.edu By exploring the PES, chemists can identify stable molecules (energy minima), transition states (saddle points), and the lowest-energy pathways connecting them, known as the reaction coordinate. libretexts.org For reactions involving this compound, such as decarboxylation or nucleophilic substitution, mapping the PES would reveal the step-by-step mechanism.

Computational methods can trace the intrinsic reaction coordinate (IRC) from a transition state down to the corresponding reactants and products, thus confirming the proposed reaction pathway. wayne.edu Theoretical studies on related imidazole systems have used PES scans to investigate processes like proton transfer and intermolecular interactions, revealing the energetic costs and structural changes involved. nih.gov This approach allows for the elucidation of complex reaction mechanisms that are difficult to probe experimentally.

Transition State Theory (TST) provides a framework for calculating the rate constants of chemical reactions. wikipedia.org It assumes a quasi-equilibrium between the reactants and an activated complex (the transition state) located at the saddle point of the potential energy surface. wikipedia.orglibretexts.org The rate of the reaction is then determined by the frequency at which this activated complex crosses over to the product side. libretexts.org

To calculate a reaction rate constant using TST, several key parameters are needed, which can be obtained from quantum chemical calculations:

The energies of the reactants and the transition state, which determine the activation energy (Ea) or enthalpy of activation (ΔH‡). wikipedia.org

The vibrational frequencies of the reactants and the transition state, which are used to calculate partition functions and the entropy of activation (ΔS‡). ox.ac.uk

Automated algorithms have been developed to integrate saddle-point geometry searches with TST kinetics calculators, enabling high-throughput calculation of reaction rates. arxiv.org By applying these methods to reactions of this compound, one could predict its reaction kinetics under various conditions, providing valuable data for process optimization and understanding its chemical stability.

Molecular Modeling and Docking Simulations for Chemical Interactions

Following a comprehensive search of scientific literature and chemical databases, no specific molecular modeling or docking simulation studies were found for the compound this compound.

Molecular modeling and docking are powerful computational tools used to predict how a molecule, such as this compound, might bind to a specific protein target. This process involves creating a three-dimensional model of the molecule and virtually screening it against a library of known protein structures. The simulation calculates the binding affinity and predicts the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that would stabilize the molecule within the protein's active site.

While computational studies have been performed on various other imidazole-based compounds to investigate their potential as inhibitors for enzymes like carbonic anhydrase, histone deacetylase (HDAC), and various kinases, data for the specific molecule this compound is not available in the reviewed literature.

Therefore, the generation of detailed research findings or data tables on its chemical interactions based on molecular modeling and docking simulations is not possible at this time. Such an analysis would require dedicated research involving in silico studies of this particular compound with selected biological targets.

Applications of 4 Bromo 1h Imidazole 5 Carboxylic Acid in Advanced Organic Synthesis and Materials Science Research

Building Block for Complex Heterocyclic Architectures

The strategic placement of a bromine atom and a carboxylic acid on the imidazole (B134444) scaffold allows for selective and sequential chemical modifications. This bifunctionality is highly prized in synthetic chemistry for the construction of intricate molecular frameworks.

The true synthetic power of 4-bromo-1H-imidazole-5-carboxylic acid lies in its capacity to serve as a platform for generating polysubstituted imidazoles. The bromine atom at the C4 position is a prime handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful carbon-carbon and carbon-heteroatom bond-forming reactions in modern organic synthesis. semanticscholar.org For instance, the Suzuki-Miyaura coupling reaction enables the introduction of a wide variety of aryl and heteroaryl groups by reacting the bromo-imidazole with an organoboronic acid. semanticscholar.orgnih.govorganic-chemistry.org This method has been successfully used to prepare various 2,4-diarylimidazoles and other arylated heterocyclic systems. semanticscholar.orgarkat-usa.org

Simultaneously, the carboxylic acid group at the C5 position can be readily converted into other functional groups such as esters, amides, or acid halides. A patented method for a related compound, 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid, highlights its conversion to various amide derivatives, demonstrating the utility of this functional group in building more complex molecules. google.com This orthogonal reactivity allows chemists to meticulously build up molecular complexity, installing different substituents at specific positions around the imidazole core.

| Functional Group | Reaction Type | Reagent Example | Resulting Structure |

|---|---|---|---|

| C4-Bromine | Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | 4-Aryl-1H-imidazole-5-carboxylic acid |

| C4-Bromine | Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | 4-Alkynyl-1H-imidazole-5-carboxylic acid |

| C4-Bromine | Heck Coupling | Alkene (H₂C=CHR) | 4-Alkenyl-1H-imidazole-5-carboxylic acid |

| C4-Bromine | Buchwald-Hartwig Amination | Amine (R₂NH) | 4-Amino-1H-imidazole-5-carboxylic acid |

| C5-Carboxylic Acid | Esterification | Alcohol (R-OH), Acid Catalyst | Methyl/Ethyl 4-bromo-1H-imidazole-5-carboxylate |

| C5-Carboxylic Acid | Amidation | Amine (R₂NH), Coupling Agent | 4-Bromo-1H-imidazole-5-carboxamide |

Beyond simple substitution, this compound is a valuable precursor for synthesizing fused heterocyclic systems, where the imidazole ring is merged with another ring. These structures are of significant interest in medicinal chemistry. The synthesis of benzimidazoles, a prominent fused system, provides a clear blueprint for this application. In one study, a new benzimidazole-5-carboxylic acid derivative was synthesized through the heterocyclization of a substituted aniline (B41778) with an aldehyde, followed by hydrolysis. medcraveonline.com This demonstrates a strategy where the imidazole core is constructed as part of a larger, fused framework.

Applying this logic, this compound can be envisioned as a key starting material for various annulation reactions. For example, intramolecular cyclization reactions could be designed where a substituent, introduced via the bromine or carboxylic acid, reacts with one of the imidazole ring nitrogens to form a new ring. Alternatively, intermolecular reactions with bifunctional reagents can bridge two points on the starting molecule to construct bicyclic systems like imidazo[1,2-a]pyridines. rsc.org The Marckwald reaction, which involves the cyclization of α-amino carbonyl compounds, is another established method for annulating an imidazole nucleus to other saturated fragments to create fused systems. nih.govnih.gov

Precursor in Functional Material Development

The unique electronic properties of the imidazole ring make it an attractive component for functional organic materials. By using this compound as a starting scaffold, researchers can synthesize novel materials with tailored optical and electronic properties for a range of advanced applications.

Substituted imidazole derivatives are known to exhibit interesting photophysical properties, including fluorescence, making them candidates for use in organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.net Arylimidazoles, in particular, have shown significant potential in the field of electroluminescence. globethesis.com The emission and absorption characteristics of these molecules can be precisely tuned by altering the electronic nature of the substituents on the imidazole core. bwise.krnih.gov

This compound is an ideal precursor for creating such "push-pull" chromophores, where electron-donating and electron-accepting groups are strategically placed to control the material's HOMO-LUMO gap. rsc.org The bromine atom can be replaced with π-conjugated systems via Suzuki coupling, while the carboxylic acid can be used to anchor the molecule to surfaces or other parts of a polymer backbone. This allows for the rational design of materials with specific colors of emission and high quantum yields, which are critical for high-performance optoelectronic devices. globethesis.comrsc.org

Chemiluminescence, the emission of light from a chemical reaction, is the basis for many sensitive analytical detection methods. Imidazole and its derivatives have been shown to play a significant role in modulating these reactions. Depending on the specific system, imidazoles can act as catalysts or enhancers, or in some cases, as quenchers of the light-emitting process. researchgate.nettandfonline.com For example, imidazole itself can catalyze the decomposition of catecholamines to generate hydrogen peroxide, which can then be detected with high sensitivity using a subsequent chemiluminescent reaction. nih.gov

This opens an avenue for exploring this compound in the development of new chemiluminescent probes and reagents. The electron-withdrawing nature of the bromine and carboxyl groups could significantly alter the electronic properties of the imidazole ring, potentially enhancing its catalytic activity or modifying its interaction with the excited-state intermediates of chemiluminescent reactions, such as those involving luminol (B1675438) or peroxyoxalates like TCPO. researchgate.netnih.gov

Ionic liquids (ILs) are salts that are liquid at low temperatures (typically below 100°C), and they are considered green solvents and catalysts due to their low vapor pressure and high thermal stability. nih.gov Imidazolium-based salts are one of the most common and versatile classes of ILs. mdpi.comgoogle.com

This compound is an excellent precursor for synthesizing "task-specific" or functionalized ionic liquids. The synthesis typically involves the N-alkylation of the imidazole ring to form a cationic imidazolium (B1220033) core. orientjchem.org The carboxylic acid group can either act as the counter-anion, forming a zwitterionic liquid, or it can be modified prior to or after the N-alkylation step. The bromine atom remains on the imidazolium cation as a functional handle, which could be used for further reactions, making the resulting IL not just a solvent but a reactive component or a catalyst support. nih.govmdpi.com As a versatile intermediate, its role extends to the synthesis of numerous fine chemicals, where it serves as a foundational scaffold for building more elaborate and high-value chemical entities. thieme-connect.com

Ligand Design in Coordination Chemistry

The molecular structure of this compound makes it an excellent candidate for ligand design in the synthesis of coordination polymers and metal-organic frameworks (MOFs). oup.comnih.govrsc.org The imidazole ring contains two nitrogen donor atoms, and the carboxylic acid group provides oxygen donor atoms, allowing the molecule to coordinate with metal ions in various modes. acs.org This multi-functional nature enables the formation of diverse and complex architectures, from one-dimensional chains to three-dimensional frameworks. nih.govacs.org

The imidazole moiety can be derivatized at several positions to create ligands with tailored properties for constructing novel MOFs. rsc.org These materials are of significant interest due to their high porosity, large surface area, and tunable structures, making them suitable for applications in gas storage, catalysis, and filtration. nih.gov

A key strategy in modifying MOFs is post-synthetic exchange (PSE), where existing ligands in a framework are swapped for new ones. For instance, 4-bromo-1H-imidazole ligands have been successfully grafted into zeolitic imidazolate framework (ZIF) particles using the PSE technique. This modification can alter the properties of the MOF while maintaining its original morphology and thermal stability, demonstrating the potential for regulating the specific functionalities of these materials. oup.com The combination of imidazole-based linkers and multi-carboxylic acids with metal salts under hydro/solvothermal conditions has proven to be a fruitful method for generating new MOFs with entangled and complex topologies. nih.gov

| Coordination Site | Description | Potential Role in Frameworks |

|---|---|---|

| Imidazole Nitrogen Atoms | The two nitrogen atoms in the imidazole ring can act as Lewis bases, donating lone pairs of electrons to coordinate with metal centers. | Acts as a bridging linker between metal ions, forming the nodes of the MOF structure. |

| Carboxylate Oxygen Atoms | The carboxylic acid group can be deprotonated to form a carboxylate, whose oxygen atoms can chelate or bridge metal ions. | Provides additional coordination sites, increasing the dimensionality and stability of the framework. |

| Bromo Substituent | While not a primary coordination site, the bromine atom influences the ligand's electronic properties and can participate in halogen bonding. | Can be used to fine-tune the pore environment and electronic characteristics of the final material. |

Rational Design and Synthesis of Bioactive Small Molecules (Synthetic and Mechanistic Focus)

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. mdpi.com Its electron-rich nature allows it to interact with various enzymes and receptors within biological systems, leading to a wide range of pharmacological activities. mdpi.com

This compound is a valuable starting material for the synthesis of potential enzyme inhibitors. The imidazole core is a well-established pharmacophore known to interact with the active sites of various enzymes. drugbank.com For example, imidazole has been shown to act as a partial competitive inhibitor of β-glucosidase by binding within the enzyme's active site. nih.gov

The carboxylic acid functional group is particularly important for designing enzyme inhibitors. It can act as a hydrogen bond donor or acceptor, or it can be deprotonated to form a salt bridge with positively charged amino acid residues (like lysine (B10760008) or arginine) in an enzyme's active site. This interaction can anchor the inhibitor, ensuring a specific orientation and high binding affinity.

Synthetic Pathways: A common synthetic strategy involves the modification of the carboxylic acid group, typically through an amide coupling reaction. nih.gov For example, [4-(trifluoromethyl)-1H-imidazole-1-yl] acetic acid can be coupled with various amino-phenylpropanamide derivatives using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to produce a library of amide derivatives. nih.gov This approach allows for the systematic exploration of the chemical space around the imidazole scaffold to optimize binding and inhibitory activity.

Interaction Mechanisms: Molecular docking studies of imidazole-based inhibitors suggest that they often interact with hydrophobic pockets within the enzyme's binding site. researchgate.net The bromo-substituent on the this compound scaffold can be advantageous in this regard, as the halogen atom can occupy and interact with these hydrophobic regions, potentially enhancing binding affinity. researchgate.net The imidazole ring itself can coordinate with metal cofactors, such as the heme iron in heme oxygenase-1, a key feature for inhibition. researchgate.net The combination of the coordinating imidazole ring, the interacting carboxylic acid, and the space-filling bromo group provides a powerful three-point binding motif for rational inhibitor design.

The development of new antimicrobial agents is crucial to combat the rise of drug-resistant microorganisms. rsc.orgmdpi.com Imidazole derivatives have shown considerable promise in this area, and this compound serves as a key precursor for synthesizing novel compounds with potential antimicrobial activity. researchgate.net

Two primary synthetic strategies have been explored:

Amide Derivative Synthesis: The carboxylic acid group can be converted into a variety of amides. A patented method describes a three-step route starting from a methylated imidazole formic acid, which involves condensation with an amine, followed by bromination (e.g., using N-Bromosuccinimide or NBS) and a final reaction step to yield the target 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivatives. google.com This modular approach allows for the creation of a diverse library of compounds for screening.

Formation of Metal Complexes: Imidazole derivatives can act as ligands to form coordination complexes with transition metals, often resulting in enhanced biological activity compared to the ligand alone. scispace.comdoaj.orgresearchgate.net A tetra-substituted imidazole, synthesized via the Debus–Radziszewski method, was used as a ligand to create complexes with Zn(II), Co(II), Cu(II), Ni(II), and Mn(II). rsc.org The resulting metal complexes were screened for antibacterial activity, and it was found that the copper complex was the most potent against both Gram-positive and Gram-negative bacteria. rsc.org This increased activity is a common phenomenon, as metal chelation can improve the lipophilicity of a compound, facilitating its transport across microbial cell membranes. scispace.com Silver(I) and gold(I) complexes of imidazole-derived ligands have also demonstrated potent antibacterial properties. nih.govrsc.org

| Compound | Activity vs. Gram-Positive Bacteria | Activity vs. Gram-Negative Bacteria |

|---|---|---|

| 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol (Ligand) | Moderate | Moderate |

| Zn(II) Complex | Enhanced | Enhanced |

| Co(II) Complex | Enhanced | Enhanced |

| Cu(II) Complex | Most Active | Most Active |

| Ni(II) Complex | Enhanced | Enhanced |

| Mn(II) Complex | Enhanced | Enhanced |

Future Research Directions and Unexplored Potential of 4 Bromo 1h Imidazole 5 Carboxylic Acid

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 4-bromo-1H-imidazole-5-carboxylic acid and its derivatives will likely focus on aligning with the principles of green chemistry. Current synthetic routes for similar compounds can be complex, sometimes offering low selectivity and requiring challenging purification steps. google.com Future research should aim to develop more efficient, economical, and environmentally benign methodologies.

Key areas for development include:

Catalyst Innovation: The exploration of novel catalysts is paramount. Heterogeneous catalysts, such as silica-supported fluoroboric acid (HBF4–SiO2), have shown promise in synthesizing substituted imidazoles and offer the advantage of being recyclable. rsc.org Magnetic nanocatalysts are another emerging area, providing high efficiency and easy separation from the reaction mixture, which simplifies purification and reduces waste. rsc.orgbohrium.comresearchgate.net

Alternative Energy Sources: Moving away from conventional heating methods, techniques like microwave and ultrasound irradiation can dramatically reduce reaction times and energy consumption. jocpr.com These methods offer a path to more sustainable and scalable production.

Greener Solvents: Replacing hazardous organic solvents with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DES) is a critical goal. researchgate.net Research into catalyst systems that are efficient in these benign media will be essential. bohrium.com

One-Pot Reactions: Designing multi-component, one-pot syntheses can significantly improve process efficiency by reducing the number of intermediate isolation and purification steps, thereby saving time, resources, and minimizing waste. jocpr.commedcraveonline.com

| Approach | Conventional Methods | Future Sustainable Methods |

| Catalysts | Homogeneous catalysts, stoichiometric reagents | Recyclable heterogeneous catalysts (e.g., HBF4–SiO2), magnetic nanocatalysts (e.g., CuFeO2, COF@Fe3O4) rsc.orgbohrium.comresearchgate.net |

| Energy | Conventional thermal heating | Microwave irradiation, ultrasound |

| Solvents | Volatile organic compounds (e.g., Chloroform (B151607), DMF) google.com | Green solvents (e.g., Water, PEG, Deep Eutectic Solvents) researchgate.net |

| Process | Multi-step synthesis with intermediate purification | One-pot, multi-component reactions jocpr.com |

A comparison of conventional and potential sustainable synthetic strategies.

Expanding Reactivity Profiles and Selective Functionalization Strategies

This compound possesses multiple reactive sites: the C-Br bond, the carboxylic acid group, the N-H bond, and the C2-H bond. A major area of future research will be the development of selective methods to functionalize each of these sites independently, allowing for the creation of a diverse library of complex molecules from a single starting material.

C-Br Bond Functionalization: The bromine atom is a prime handle for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Heck, and C-N coupling could be used to introduce a wide variety of aryl, vinyl, and amino groups at the C4 position. nih.govmdpi.comnih.gov Exploring nickel-catalyzed couplings offers a more cost-effective and sustainable alternative. nih.gov Furthermore, Br/Mg or Br/Li exchange reactions can generate organometallic intermediates for subsequent reactions with various electrophiles. researchgate.net

Carboxylic Acid Modification: The carboxylic acid group can be readily converted into esters, amides, or acid halides, providing access to a vast array of derivatives. google.com It can also participate in palladium-catalyzed reductive cross-coupling reactions to form thioesters, for instance. rsc.org These modifications are crucial for tuning the molecule's physicochemical properties for applications in medicinal chemistry and materials science.

N-H Functionalization: The imidazole (B134444) nitrogen can be selectively alkylated or arylated. Protecting group strategies, such as using the SEM (2-(trimethylsilyl)ethoxymethyl) group, can enable regioselective functionalization at one nitrogen atom, followed by deprotection and reaction at the other. acs.org

C2-H Functionalization: Direct C-H activation is a powerful and atom-economical strategy for forming new C-C or C-heteroatom bonds. Research into transition metal-catalyzed (e.g., palladium or nickel) C2-H arylation or alkenylation of the imidazole core would be a significant advancement, avoiding the need for pre-functionalization of the C2 position. acs.orgresearchgate.netresearchgate.netrsc.org

| Reactive Site | Potential Reaction | Reagents/Catalysts | Resulting Functional Group |

| C4-Br | Suzuki Coupling | Pd or Ni catalyst, Boronic acid | Aryl, Heteroaryl |

| Heck Coupling | Pd catalyst, Alkene | Alkenyl | |